molecular formula C19H18N2O5S B2542730 3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide CAS No. 922486-96-2

3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide

Cat. No.: B2542730
CAS No.: 922486-96-2
M. Wt: 386.42
InChI Key: AYJQZTNEHCHTBL-UHFFFAOYSA-N
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Description

3-(3-(Benzylsulfonyl)propanamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H18N2O5S and its molecular weight is 386.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

Benzofuran derivatives have been synthesized and evaluated for their potential in various biological applications. For instance, a study on the synthesis and biological evaluation of new benzofuran carboxamide derivatives explored their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, indicating a significant interest in developing bioactive chemical entities based on the benzofuran scaffold (Lavanya, Sribalan, & Padmini, 2017).

Catalytic Applications

Benzofuran derivatives have also found application in catalysis. Research on benzene-sulfonate and -carboxylate copper polymers demonstrated their effectiveness as catalysts in the oxidation of cyclohexane under mild conditions. This study underscores the potential of benzofuran-based compounds in enhancing catalytic efficiencies in various chemical reactions (Hazra et al., 2016).

Drug Development and Molecular Docking

In the realm of drug development, benzofuran derivatives have been synthesized to act as ischemic cell death inhibitors, showcasing their therapeutic potential. The introduction of a sulfur atom into the benzofuran ring structure was found to significantly enhance ischemic cell death inhibitory potency, suggesting a promising avenue for developing treatments for conditions associated with ischemic damage (Suh et al., 2010).

Material Science and Synthetic Chemistry

Further extending the applications of benzofuran derivatives, research has delved into their synthesis and properties for use in material science. For example, a study on the microwave-assisted synthesis of benzofuran-2-carboxamide derivatives bearing anti-inflammatory, analgesic, and antipyretic agents indicates the potential of these compounds in creating medically relevant materials (Xie et al., 2014).

Advanced Synthesis Techniques

Advanced synthesis techniques have been employed to create highly functionalized benzofuran-2-carboxamides, leveraging methods such as the Ugi four-component reaction and microwave-assisted Rap–Stoermer reaction. These methodologies highlight the continuous innovation in synthesizing complex organic compounds for varied applications (Han, Wu, & Dai, 2014).

Properties

IUPAC Name

3-(3-benzylsulfonylpropanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c20-19(23)18-17(14-8-4-5-9-15(14)26-18)21-16(22)10-11-27(24,25)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJQZTNEHCHTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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